1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene
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Overview
Description
1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene is an organic compound with the chemical formula C9H10FIO It is a derivative of benzene, characterized by the presence of ethoxy, fluoro, iodo, and methyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene typically involves multi-step reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group to the benzene ring.
Conversion to Alkane: The acyl group is then converted to an alkane.
Nitration: The final step involves nitration to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve continuous synthesis using microreactor systems. These systems allow for high-quality and efficient reactions, often conducted at temperatures significantly higher than those required for batch reactions .
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring, maintaining the aromaticity of the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate. This intermediate then loses a proton to yield the substituted benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-Ethoxy-2-fluoro-4-iodo-3-methylbenzene: C9H10FIO
1-Fluoro-2-iodo-3-(methoxymethoxy)-4-methylbenzene: C9H10FIO2
1-Ethoxy-4-fluoro-2-methylbenzene: C9H11FO
Uniqueness
This compound is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H10FIO |
---|---|
Molecular Weight |
280.08 g/mol |
IUPAC Name |
1-ethoxy-2-fluoro-4-iodo-3-methylbenzene |
InChI |
InChI=1S/C9H10FIO/c1-3-12-8-5-4-7(11)6(2)9(8)10/h4-5H,3H2,1-2H3 |
InChI Key |
GTKYSVYFEGFZAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)I)C)F |
Origin of Product |
United States |
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